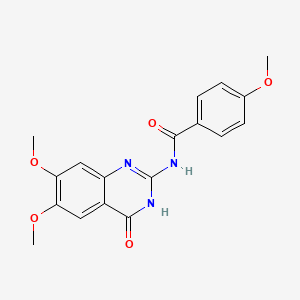![molecular formula C22H27N5 B5965099 N-benzyl-N-methyl-1-{[1-(2-pyrimidinyl)-1H-pyrrol-2-yl]methyl}-3-piperidinamine](/img/structure/B5965099.png)
N-benzyl-N-methyl-1-{[1-(2-pyrimidinyl)-1H-pyrrol-2-yl]methyl}-3-piperidinamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-N-methyl-1-{[1-(2-pyrimidinyl)-1H-pyrrol-2-yl]methyl}-3-piperidinamine, also known as BMS-986205, is a novel small molecule inhibitor that is being studied for its potential use in the treatment of various diseases.
Mechanism of Action
N-benzyl-N-methyl-1-{[1-(2-pyrimidinyl)-1H-pyrrol-2-yl]methyl}-3-piperidinamine is a selective inhibitor of the enzyme Bruton's tyrosine kinase (BTK), which is involved in the signaling pathway of B cells and other immune cells. By inhibiting the activity of BTK, N-benzyl-N-methyl-1-{[1-(2-pyrimidinyl)-1H-pyrrol-2-yl]methyl}-3-piperidinamine can block the activation of these cells, which could be beneficial in the treatment of autoimmune diseases and inflammatory diseases.
Biochemical and Physiological Effects
In preclinical studies, N-benzyl-N-methyl-1-{[1-(2-pyrimidinyl)-1H-pyrrol-2-yl]methyl}-3-piperidinamine has been shown to have a potent inhibitory effect on BTK activity, with an IC50 of less than 1 nM. It has also been shown to be selective for BTK, with no significant activity against other kinases. In animal studies, N-benzyl-N-methyl-1-{[1-(2-pyrimidinyl)-1H-pyrrol-2-yl]methyl}-3-piperidinamine has been shown to reduce the production of inflammatory cytokines and to inhibit the growth of cancer cells.
Advantages and Limitations for Lab Experiments
One advantage of using N-benzyl-N-methyl-1-{[1-(2-pyrimidinyl)-1H-pyrrol-2-yl]methyl}-3-piperidinamine in lab experiments is its high potency and selectivity for BTK. This makes it an ideal tool for studying the role of BTK in various diseases. However, one limitation is that N-benzyl-N-methyl-1-{[1-(2-pyrimidinyl)-1H-pyrrol-2-yl]methyl}-3-piperidinamine is a relatively new compound, and its long-term safety and efficacy have not been fully established.
Future Directions
There are several future directions for research on N-benzyl-N-methyl-1-{[1-(2-pyrimidinyl)-1H-pyrrol-2-yl]methyl}-3-piperidinamine. One area of interest is its potential use in the treatment of autoimmune diseases and inflammatory diseases. Another area of interest is its potential use in combination with other drugs for the treatment of cancer. Additionally, further studies are needed to fully understand the long-term safety and efficacy of N-benzyl-N-methyl-1-{[1-(2-pyrimidinyl)-1H-pyrrol-2-yl]methyl}-3-piperidinamine.
Synthesis Methods
The synthesis of N-benzyl-N-methyl-1-{[1-(2-pyrimidinyl)-1H-pyrrol-2-yl]methyl}-3-piperidinamine involves a multi-step process that begins with the reaction of 2-chloro-5-nitropyrimidine with 2-bromo-1-(benzyl)piperidine to form the intermediate compound 1. This intermediate is then reacted with 2-(2-hydroxyethyl)-1H-pyrrole-1-carbaldehyde to form the key intermediate 2. The final step involves the reduction of intermediate 2 with sodium borohydride to form N-benzyl-N-methyl-1-{[1-(2-pyrimidinyl)-1H-pyrrol-2-yl]methyl}-3-piperidinamine.
Scientific Research Applications
N-benzyl-N-methyl-1-{[1-(2-pyrimidinyl)-1H-pyrrol-2-yl]methyl}-3-piperidinamine is being studied for its potential use in the treatment of various diseases, including cancer, autoimmune diseases, and inflammatory diseases. It has been shown to inhibit the activity of a key enzyme involved in the immune response, which could make it a promising candidate for the treatment of autoimmune diseases and inflammatory diseases.
properties
IUPAC Name |
N-benzyl-N-methyl-1-[(1-pyrimidin-2-ylpyrrol-2-yl)methyl]piperidin-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N5/c1-25(16-19-8-3-2-4-9-19)20-10-5-14-26(17-20)18-21-11-6-15-27(21)22-23-12-7-13-24-22/h2-4,6-9,11-13,15,20H,5,10,14,16-18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMFSOMXVXAPIIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C2CCCN(C2)CC3=CC=CN3C4=NC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{[1'-(2-pyridinylmethyl)-1,4'-bipiperidin-3-yl]methyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B5965018.png)
![N-cyclobutyl-5-{1-[3-(2-pyrazinyl)propanoyl]-2-pyrrolidinyl}-2-thiophenecarboxamide](/img/structure/B5965023.png)
![5-{[5-(3-nitrophenyl)-2-furyl]methylene}-2-phenyl-1,3-dioxane-4,6-dione](/img/structure/B5965026.png)


![N-[(5-cyclopropyl-1H-pyrazol-3-yl)methyl]-3-(4-methoxyphenyl)-N-methyl-3-phenylpropanamide](/img/structure/B5965043.png)
![1-isopropyl-5-oxo-N-[(2-phenoxy-3-pyridinyl)methyl]-3-pyrrolidinecarboxamide](/img/structure/B5965047.png)
![N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-phenoxyacetamide](/img/structure/B5965066.png)
![4-[(4-oxo-1-phenyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]-2,6-piperidinedione](/img/structure/B5965079.png)
![3-[(5-nitro-1H-benzimidazol-2-yl)methylene]-1,3-dihydro-2H-indol-2-one](/img/structure/B5965081.png)
![4-fluoro-N-({1-[(6-methyl-2-pyridinyl)carbonyl]-3-piperidinyl}methyl)benzamide](/img/structure/B5965086.png)
![N-[5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide](/img/structure/B5965092.png)

![3-allyl-5-[4-(diethylamino)-2-hydroxybenzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5965111.png)